![molecular formula C8H11ClN2O B2703826 2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol CAS No. 1513795-19-1](/img/structure/B2703826.png)
2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol
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Description
“2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it valuable for studying reactions, synthesizing new compounds, and exploring potential therapeutic uses. It has a molecular weight of 186.64 .
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-2-chloropyridine as a starting material . For instance, a mixture of 3-amino-2-chloropyridine, malononitrile, triethylorthoformate, and methanol containing acetic acid was refluxed for 8 hours . The reaction mixture was then filtered, and the filtered solid was crystallized from ethanol .Molecular Structure Analysis
The InChI code for “2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is 1S/C8H11ClN2O/c9-8-7 (2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2 . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is an oil at normal temperatures . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Promising Compounds : Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated strong anti-fibrosis effects .
- Evidence : Pyrimidine derivatives, including this compound, have been reported as antimicrobial agents .
Anti-Fibrotic Activity
Antimicrobial Properties
Antiviral Activity
Antitumor Potential
properties
IUPAC Name |
2-[(2-chloropyridin-3-yl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXJFNLZGBNACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chloropyridin-3-yl)methyl]amino}ethan-1-ol |
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